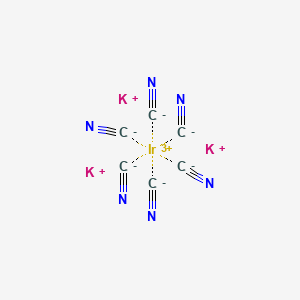
Iridium potassium cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium potassium cyanide is a coordination compound consisting of iridium, potassium, and cyanide ions. Iridium, a member of the platinum group metals, is known for its high density, corrosion resistance, and high melting point. The compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iridium potassium cyanide can be synthesized through the reaction of iridium salts with potassium cyanide. One common method involves dissolving iridium chloride in water and adding potassium cyanide to the solution. The reaction is typically carried out under controlled conditions to ensure the complete formation of the desired compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting iridium metal with molten potassium cyanide. This method ensures high purity and yield of the compound. The reaction is carried out at elevated temperatures to facilitate the dissolution of iridium in the molten cyanide.
Analyse Des Réactions Chimiques
Types of Reactions
Iridium potassium cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium oxide and potassium cyanate.
Reduction: It can be reduced to elemental iridium and potassium cyanide.
Substitution: The cyanide ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products Formed
Oxidation: Iridium oxide and potassium cyanate.
Reduction: Elemental iridium and potassium cyanide.
Substitution: Various iridium complexes with different ligands.
Applications De Recherche Scientifique
Iridium potassium cyanide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of other iridium complexes.
Biology: Employed in studies of enzyme inhibition and as a probe for studying biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in electroplating and as a precursor for the production of iridium-based materials.
Mécanisme D'action
The mechanism of action of iridium potassium cyanide involves its ability to form strong coordination bonds with various ligands In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium cyanide: A simpler cyanide compound used in gold mining and electroplating.
Sodium cyanide: Similar to potassium cyanide but with sodium as the cation.
Iridium chloride: Another iridium compound used in catalysis and material science.
Uniqueness
Iridium potassium cyanide is unique due to the presence of both iridium and cyanide ions, which confer distinct chemical properties. Its high stability and ability to form various complexes make it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C6IrK3N6 |
|---|---|
Poids moléculaire |
465.62 g/mol |
Nom IUPAC |
tripotassium;iridium(3+);hexacyanide |
InChI |
InChI=1S/6CN.Ir.3K/c6*1-2;;;;/q6*-1;+3;3*+1 |
Clé InChI |
ABSXHGQRDNGJJQ-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948157.png)




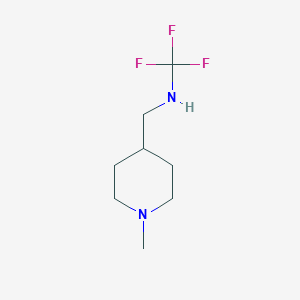
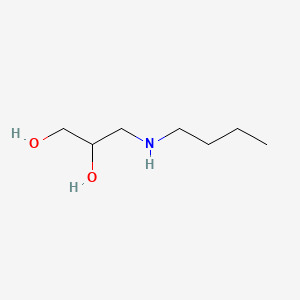
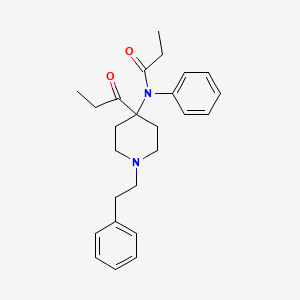
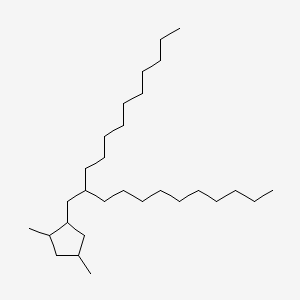

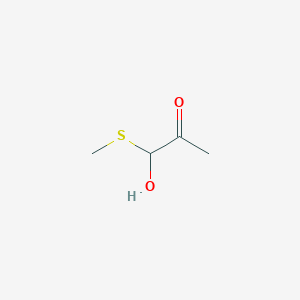
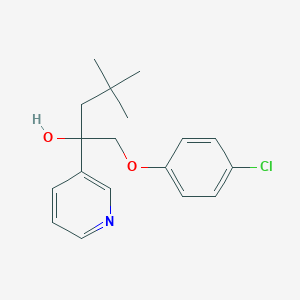
![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)
